molecular formula C23H22N2O3S B2451303 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one CAS No. 315237-43-5

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2451303
CAS No.: 315237-43-5
M. Wt: 406.5
InChI Key: XNKWANOGEXWNFF-UHFFFAOYSA-N
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Description

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that features a unique combination of azepane, benzothiazole, and chromenone moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the benzothiazole ring through a cyclization reaction involving a substituted aniline and a thioamide. The chromenone moiety can be synthesized via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst. The final step involves the coupling of the azepane moiety to the chromenone-benzothiazole intermediate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for the Pechmann condensation and the use of microwave-assisted synthesis for the cyclization step to form the benzothiazole ring. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the chromenone moiety can be oxidized to form a ketone.

    Reduction: The benzothiazole ring can be reduced to form a dihydrobenzothiazole derivative.

    Substitution: The azepane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a chromenone ketone derivative.

    Reduction: Formation of a dihydrobenzothiazole derivative.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-cancer, anti-microbial, and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: A methoxy-substituted derivative with similar photophysical properties.

    2-aminobenzothiazole: A versatile scaffold used in the synthesis of various heterocyclic compounds.

    6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: An isoxazole derivative with anti-cancer activity.

Uniqueness

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one is unique due to its combination of azepane, benzothiazole, and chromenone moieties, which confer distinct chemical and biological properties

Biological Activity

8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines azepane, benzothiazole, and chromenone moieties, which contribute to its diverse pharmacological properties. Recent studies have investigated its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The compound's IUPAC name is 8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxychromen-2-one, and it has the following properties:

PropertyValue
Molecular FormulaC23H24N2O3S
Molecular Weight420.52 g/mol
CAS Number315237-43-5
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research has indicated that derivatives of coumarin compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains such as Staphylococcus pneumoniae and Pseudomonas aeruginosa . The specific activity of this compound against these pathogens remains under investigation, but its structural similarities suggest potential efficacy.

Anti-inflammatory Activity

The anti-inflammatory properties of coumarin derivatives have been well documented. In a study involving synthetic coumarin analogs, compounds were evaluated for their ability to inhibit carrageenan-induced paw edema in rats. Results indicated that certain derivatives exhibited significant inhibition rates ranging from 65% to 74% compared to the standard drug Diclofenac . The mechanism typically involves the modulation of inflammatory mediators, suggesting that this compound may similarly affect inflammatory pathways.

Anticancer Activity

The potential anticancer properties of this compound are also being explored. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific molecular targets such as enzymes involved in cancer progression is a key area of research .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could modulate the activity of receptors involved in inflammatory and cancer pathways.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant effects, reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of coumarin derivatives, including those related to the target compound:

  • Synthesis of Derivatives : A study synthesized various derivatives and evaluated their antimicrobial activities, noting that modifications at specific positions significantly influenced their efficacy .
  • Anti-inflammatory Screening : Another investigation reported on the anti-inflammatory effects of synthesized coumarin derivatives using animal models, showing substantial reductions in paw edema .
  • Cell Line Studies : In vitro studies using cancer cell lines have indicated that similar compounds can induce apoptosis and inhibit proliferation, highlighting a promising avenue for further exploration with the target compound .

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c26-19-10-9-15-13-16(22-24-18-7-3-4-8-20(18)29-22)23(27)28-21(15)17(19)14-25-11-5-1-2-6-12-25/h3-4,7-10,13,26H,1-2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKWANOGEXWNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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